4-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]phenol
Description
4-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]phenol is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological and pharmaceutical activities
Properties
Molecular Formula |
C18H20ClNO |
|---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
4-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]phenol |
InChI |
InChI=1S/C18H20ClNO/c19-16-3-1-14(2-4-16)13-15-9-11-20(12-10-15)17-5-7-18(21)8-6-17/h1-8,15,21H,9-13H2 |
InChI Key |
LDBAXSCORIYLQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
One common synthetic route involves the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a phenol derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chlorophenylmethyl group can be reduced to form the corresponding phenylmethyl derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]phenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex piperidine derivatives and other heterocyclic compounds.
Biology: It serves as a ligand in the study of receptor-ligand interactions and can be used in the development of new drugs targeting specific receptors.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]phenol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and phenol group play crucial roles in binding to these targets, leading to the modulation of their activity. The molecular pathways involved may include signal transduction pathways, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
4-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]phenol can be compared with other similar compounds, such as:
4-(4-Chlorophenyl)piperidin-4-ol: This compound has a similar structure but lacks the phenol group, which may affect its binding affinity and biological activity.
4-(4-Bromophenyl)piperazin-1-yl]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound contains a piperazine ring instead of a piperidine ring, which may result in different pharmacokinetic properties and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
